molecular formula C7H9ClF2N2O B6601243 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole CAS No. 1860372-55-9

3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole

Cat. No.: B6601243
CAS No.: 1860372-55-9
M. Wt: 210.61 g/mol
InChI Key: XSPYPIKODYAKMA-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a difluorobutan-2-yl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable chloromethyl precursor with a difluorobutan-2-yl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while oxidation can produce an oxadiazole with additional oxygen-containing functional groups.

Scientific Research Applications

3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of the chloromethyl and difluorobutan-2-yl groups can influence its binding affinity and selectivity towards these targets. The oxadiazole ring itself can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen in the ring.

    3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-triazole: Similar structure but with an additional nitrogen atom in the ring.

    3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxazole: Similar structure but with a different arrangement of atoms in the ring.

Uniqueness

The uniqueness of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the difluorobutan-2-yl group, in particular, can enhance its stability and lipophilicity, which are important factors in drug design and other applications.

Properties

IUPAC Name

3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O/c1-4(7(2,9)10)6-11-5(3-8)12-13-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPYPIKODYAKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CCl)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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